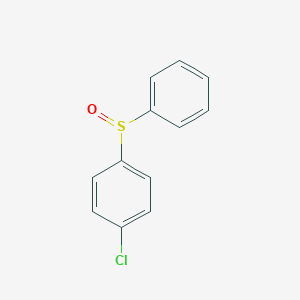

1-Chloro-4-(phenylsulfinyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfinyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClOS/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVFHWFVEIJJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30906389 | |

| Record name | 1-(Benzenesulfinyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30906389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-82-6 | |

| Record name | 1-Chloro-4-(phenylsulfinyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfoxide, p-chlorophenyl phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Benzenesulfinyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30906389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Organosulfur Compounds and Halogenated Aromatics

1-Chloro-4-(phenylsulfinyl)benzene is a member of two significant classes of organic molecules: organosulfur compounds and halogenated aromatics. Organosulfur compounds, which feature carbon-sulfur bonds, are ubiquitous in nature and crucial in synthetic chemistry. The sulfur atom in various oxidation states (thioether, sulfoxide (B87167), sulfone) offers a diverse range of reactivity. The sulfoxide group in this compound, with its pyramidal sulfur atom bearing a lone pair of electrons and an oxygen atom, is a key functional group that can act as a chiral auxiliary, a leaving group, or a director for subsequent chemical transformations. Compared to their corresponding sulfides, organic sulfoxides are generally less powerful nucleophiles and are thus less reactive towards electrophilic reagents. acs.org

Simultaneously, the presence of a chlorine atom on the benzene (B151609) ring places this molecule within the family of halogenated aromatics. The chlorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. This means that while it slows down the reaction rate compared to unsubstituted benzene, it directs incoming electrophiles to the positions ortho and para to itself. Furthermore, the carbon-chlorine bond can participate in a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The interplay of the electron-withdrawing nature of the sulfinyl group and the halogen substituent creates a unique electronic environment on the aromatic rings, influencing their reactivity in synthetic transformations.

Research Significance As a Versatile Synthetic Intermediate

The synthetic utility of 1-Chloro-4-(phenylsulfinyl)benzene stems from the reactivity of its two principal functional components: the chloro-substituted ring and the phenylsulfinyl group. The chloro group can be substituted or used in cross-coupling reactions, while the sulfinyl group can be modified or used to influence reactions on the aromatic ring.

The phenylsulfinyl group itself is a versatile functional handle. It can be readily oxidized to the corresponding sulfone or reduced to the sulfide (B99878), allowing for the modulation of the electronic properties of the molecule. More significantly, the sulfinyl group can act as a leaving group in substitution reactions, particularly when activated. This property is exploited in the synthesis of various substituted aromatic compounds.

The phenylsulfinyl moiety can also serve as a directing group in ortho-metalation reactions. By coordinating to a strong base like an organolithium reagent, the sulfinyl group can direct the deprotonation of the ortho-position on its own phenyl ring, allowing for the introduction of various electrophiles at that specific site. This directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.

The combination of a halogen and a sulfinyl group on the same molecule opens up possibilities for sequential and selective functionalization. For instance, the chloro-substituent can be used in a palladium-catalyzed cross-coupling reaction, followed by a transformation involving the sulfinyl group, or vice versa. This orthogonality allows for the construction of complex molecules in a controlled and predictable manner.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compound |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl amine |

| Oxidation of Sulfoxide (B87167) | Oxidizing agent (e.g., m-CPBA) | 1-Chloro-4-(phenylsulfonyl)benzene |

| Reduction of Sulfoxide | Reducing agent (e.g., PCl₃) | 1-Chloro-4-(phenylsulfanyl)benzene |

| Pummerer Rearrangement | Acetic anhydride (B1165640) | α-Acyloxy sulfide |

Evolution of Research Perspectives on the Phenylsulfinyl Moiety

Direct Synthesis Approaches to this compound

Direct synthesis methods aim to construct the diaryl sulfoxide framework in a single key step, often through carbon-sulfur (C-S) bond formation. These approaches are valued for their efficiency and atom economy.

Catalyzed Reactions of Chlorobenzene (B131634) Derivatives with Phenylsulfinyl Reagents

The direct arylation of phenylsulfinyl reagents with chlorobenzene derivatives represents a powerful strategy for synthesizing this compound. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. One notable method involves the reaction of an aryl chloride, such as chlorobenzene, with an aryl benzyl (B1604629) sulfoxide. nih.govacs.org This transformation proceeds through a sequence of catalytic cycles, where a palladium catalyst facilitates the crucial S-arylation of a sulfenate anion. nih.govacs.org

The reaction mechanism is initiated by the oxidative addition of the aryl chloride to the palladium(0) catalyst. Concurrently, the aryl benzyl sulfoxide undergoes a base-mediated elimination to form a palladium-sulfenate intermediate. Reductive elimination from this intermediate yields the desired diaryl sulfoxide and regenerates the active palladium(0) catalyst, allowing the cycle to continue. This method tolerates a variety of functional groups, demonstrating its versatility. nih.govacs.org

Ligand Design and Optimization in Direct Synthesis

The success of catalyzed reactions, particularly those involving palladium, is heavily dependent on the design of the supporting ligands. The ligand environment around the metal center influences its stability, reactivity, and selectivity. For the synthesis of diaryl sulfoxides from aryl chlorides, bulky, electron-rich phosphine (B1218219) ligands have proven to be highly effective.

A key example is the use of a NiXantPhos-based palladium catalyst. nih.govacs.org NiXantPhos is a xanthene-based bisphosphine ligand known for its wide bite angle and flexibility, which promotes the challenging reductive elimination step to form the C-S bond of the diaryl sulfoxide. The use of an air- and moisture-stable precatalyst derived from NiXantPhos simplifies the experimental procedure and enhances the reaction's efficiency and reproducibility. nih.gov The choice of ligand is critical for overcoming common side reactions and achieving high yields in the synthesis of compounds like this compound.

Indirect Synthetic Routes to this compound

Indirect routes involve the synthesis of a precursor molecule, which is then converted to the target sulfoxide in a subsequent step. These multi-step pathways often provide greater control over the final product's purity and structure.

Controlled Oxidation Strategies of Precursor Sulfides

The most common indirect method for preparing this compound is the selective oxidation of its corresponding sulfide (B99878) precursor, 1-chloro-4-(phenylthio)benzene. This approach is considered a straightforward and efficient way to obtain sulfoxides. researchgate.net The primary challenge lies in preventing overoxidation to the corresponding sulfone, 1-chloro-4-(phenylsulfonyl)benzene.

A variety of oxidizing agents have been employed for this transformation. Modern, greener approaches favor reagents that are less toxic and produce fewer hazardous byproducts. researchgate.net Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), have been used effectively in this context. For instance, a diaryl sulfide can be oxidized to a diaryl sulfoxide using one equivalent of PIDA. researchgate.net The reaction is typically carried out under mild conditions, offering good control and high yields of the desired sulfoxide.

Table 1: Comparison of Oxidation Conditions for Diaryl Sulfides

| Oxidizing System | Substrate | Product | Key Features |

| Phenyliodine diacetate (PIDA) | Diaryl Sulfide | Diaryl Sulfoxide | Mild conditions, stoichiometric control. researchgate.net |

| Traditional Metal Oxides/Peroxides | Organic Sulfides | Sulfoxides | Effective but often use toxic or hazardous reagents. researchgate.net |

Derivatization from Halogenated Thiophenol Precursors

Another versatile indirect route begins with halogenated thiophenol precursors, such as 4-chlorothiophenol. This method involves a two-step sequence: initial C-S bond formation to create the diaryl sulfide, followed by oxidation.

One approach involves a PIDA-mediated dehydrogenative C-S coupling reaction between an arene (benzene) and a thiophenol (4-chlorothiophenol). researchgate.net In this reaction, PIDA acts as an oxidant to generate an electrophilic sulfenium ion in situ from the thiophenol. This reactive intermediate then undergoes electrophilic aromatic substitution with benzene (B151609) to afford the unsymmetrical diaryl sulfide, 1-chloro-4-(phenylthio)benzene. researchgate.net This sulfide is then subjected to controlled oxidation, as described in the previous section, to yield this compound. This strategy allows for the modular construction of the diaryl sulfide framework before the final oxidation step.

Emerging Synthetic Techniques for this compound and Related Structures

The field of synthetic organic chemistry is continuously evolving, with new methodologies being developed to improve efficiency, sustainability, and scope. For the synthesis of diaryl sulfoxides, several emerging techniques show promise.

One area of advancement is the use of photoredox catalysis. This technique utilizes light to generate highly reactive intermediates under mild conditions. For example, the reaction of thiols with diazonium salts can be catalyzed by photoredox systems to form aryl radicals, which then couple to generate the C-S bond. researchgate.net

Organic electrosynthesis is another burgeoning field that offers a green alternative to traditional methods that rely on chemical oxidants or expensive catalysts. researchgate.net By using electricity as a "reagent," these methods can drive reactions with high precision and minimize waste. The electrochemical synthesis of C-S bonds is an active area of research that could provide more sustainable routes to diaryl sulfoxides.

Furthermore, novel C-S coupling reactions that proceed via different mechanisms are being explored. For instance, aryne chemistry has been applied to the synthesis of diaryl sulfones through the reaction of in-situ generated arynes with thiosulfonates. organic-chemistry.org While demonstrated for sulfones, the exploration of aryne intermediates for the synthesis of sulfoxides could open up new reaction pathways. These cutting-edge techniques represent the future of diaryl sulfoxide synthesis, promising more efficient and environmentally benign processes.

Stereoselective and Asymmetric Synthesis Considerations of Sulfinyl Chirality

The sulfur atom in this compound is a stereogenic center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. The development of methods to selectively synthesize one enantiomer over the other is a key focus in modern organic chemistry, as the biological activity and physical properties of each enantiomer can differ significantly. nih.gov Key strategies for the asymmetric synthesis of chiral sulfoxides like this compound include the use of chiral auxiliaries and catalytic enantioselective oxidation.

One of the foundational methods in the synthesis of chiral sulfoxides is the Andersen synthesis, which utilizes a chiral auxiliary. nih.gov In a typical sequence, a sulfinyl chloride is reacted with a chiral alcohol, such as (-)-menthol, to form a diastereomeric mixture of sulfinate esters. These diastereomers can be separated, and subsequent reaction with a Grignard reagent, for instance, phenylmagnesium bromide, proceeds with inversion of configuration at the sulfur center to yield an enantiomerically enriched sulfoxide. nih.gov

Catalytic enantioselective oxidation of the corresponding prochiral sulfide, 4-chlorophenyl phenyl sulfide, represents a more direct and atom-economical approach. nih.gov Various metal-based catalytic systems have been developed for this purpose. A notable example involves the use of a titanium(IV) isopropoxide (Ti(O-iPr)4) catalyst in the presence of a chiral ligand, such as diethyl tartrate (DET). This system, often referred to as the Kagan-Modena oxidation, can achieve high enantioselectivity in the oxidation of sulfides to sulfoxides. nih.gov Other metals like aluminum, vanadium, copper, and iron have also been employed with various chiral ligands, including BINOL, salen, and Schiff bases, to effect similar transformations. nih.gov

Table 1: Illustrative Enantioselective Synthesis Approaches

| Method | Key Reagents/Catalysts | General Principle |

|---|---|---|

| Andersen Synthesis | (-)-Menthol, Thionyl chloride, Phenylmagnesium bromide | Diastereoselective formation and separation of sulfinate esters followed by nucleophilic substitution. nih.gov |

| Kagan-Modena Oxidation | Ti(O-iPr)4, Diethyl tartrate (DET), Cumene hydroperoxide | Catalytic enantioselective oxidation of the sulfide using a chiral titanium complex. nih.gov |

Electrochemical Synthesis Protocols for Related Structures

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical reagents for oxidation and reduction reactions. In the context of sulfoxide synthesis, electrochemical oxidation of sulfides uses an electric current to remove electrons, effectively acting as a "traceless" oxidant. nih.gov While specific protocols for the direct electrochemical synthesis of this compound are not extensively detailed in the literature, methods for the synthesis of related aryl sulfoxides are well-established and provide a clear blueprint.

The selective electrochemical oxidation of diaryl sulfides to their corresponding sulfoxides can be achieved in good yields. ijprt.orgnih.gov The process typically involves passing a constant current through a solution of the sulfide in a suitable solvent. The selectivity for the sulfoxide over the corresponding sulfone can be controlled by adjusting the reaction conditions, such as the current density and the solvent system. ijprt.orgnih.gov For instance, using a lower current density in a solvent like dimethylformamide (DMF) has been shown to favor the formation of the sulfoxide. ijprt.orgnih.gov

Furthermore, scalable electrochemical protocols have been developed that utilize simple and inexpensive materials. One such method employs graphite (B72142) felt electrodes and sodium chloride (NaCl) which serves a dual role as both the electrolyte and a redox mediator. nih.gov This approach is environmentally friendly, operates at ambient temperature, and allows for the reuse of the electrodes. nih.gov

Research into the electrochemical synthesis of related halogenated aromatic compounds has also provided insights. For example, the electrochemical oxidation of 4-chloroaniline (B138754) in the presence of benzenesulfinic acid has been studied. rsc.orgnih.gov While this reaction leads to the formation of sulfone and sulfonamide derivatives, it demonstrates the principle of electrochemically generating a reactive intermediate that can be trapped by a sulfur-based nucleophile, a concept that could be adapted for the synthesis of this compound. rsc.orgnih.gov

Table 2: General Conditions for Electrochemical Sulfoxide Synthesis

| Parameter | Condition for Sulfoxide Formation | Example of a Related Application |

|---|---|---|

| Current | Constant current, typically low (e.g., 5 mA) ijprt.orgnih.gov | Oxidation of 4-chloroaniline in the presence of benzenesulfinic acid. rsc.orgnih.gov |

| Solvent | Dimethylformamide (DMF) ijprt.orgnih.gov | Water/acetonitrile mixture rsc.orgnih.gov |

| Electrodes | Carbon-based (e.g., graphite felt) nih.gov | Glassy carbon electrode rsc.orgnih.gov |

| Electrolyte | NaCl nih.gov | Phosphate buffer rsc.orgnih.gov |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several green approaches have been developed that utilize more environmentally benign oxidants and catalysts.

One prominent green method involves the use of hydrogen peroxide (H₂O₂) as the oxidant, as its only byproduct is water. An efficient organocatalytic system for the selective oxidation of sulfides to sulfoxides employs 2,2,2-trifluoroacetophenone (B138007) as the catalyst in the presence of H₂O₂. organic-chemistry.org This method is notable for its high selectivity, mild reaction conditions, and short reaction times. organic-chemistry.org

Another sustainable approach is the use of oxone (2KHSO₅·KHSO₄·K₂SO₄) as a stable and easily handled oxidant. rsc.org A catalyst-free method for the selective oxidation of sulfides has been developed where the choice of solvent dictates the reaction outcome. When ethanol (B145695) is used as the solvent, sulfoxides are obtained in excellent yields, whereas using water as the solvent leads to the formation of the corresponding sulfone. rsc.org This provides a simple and effective way to control the selectivity of the oxidation.

Furthermore, methods that utilize molecular oxygen (O₂) or air as the terminal oxidant are highly desirable from a green chemistry perspective. A practical and switchable method for the synthesis of aryl sulfoxides and sulfones from sulfides has been developed using O₂/air. nih.govsigmaaldrich.com The chemoselectivity of the reaction can be controlled by the reaction temperature. nih.govsigmaaldrich.com

Table 3: Overview of Green Synthesis Approaches for Aryl Sulfoxides

| Approach | Key Reagents/Catalysts | Key Advantages | Reference |

|---|---|---|---|

| Organocatalytic Oxidation | 2,2,2-Trifluoroacetophenone, H₂O₂ | High selectivity, mild conditions, uses a green oxidant. | organic-chemistry.org |

| Catalyst-Free Oxidation | Oxone, Ethanol (for sulfoxide) | No catalyst required, simple control of selectivity by solvent choice. | rsc.org |

| Aerobic Oxidation | O₂/Air | Uses air as the ultimate oxidant, highly sustainable. | nih.govsigmaaldrich.com |

Reactivity Profiling of the Halogenated Phenylsulfinyl Core

The presence of both a chlorine atom and a phenylsulfinyl group on the benzene ring significantly influences its reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution Mechanisms

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups. wikipedia.org In this compound, the sulfinyl group acts as a moderate electron-withdrawing group, activating the ring towards nucleophilic aromatic substitution (SNAr). The chlorine atom, being a good leaving group, can be displaced by various nucleophiles.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.orglibretexts.org The first step involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This intermediate is stabilized by the delocalization of the negative charge across the aromatic ring and the electron-withdrawing sulfinyl group. The second step involves the departure of the chloride ion, which restores the aromaticity of the ring and yields the final substitution product.

Strongly electron-attracting substituents, particularly those at the ortho and para positions, greatly accelerate the rate of nucleophilic displacement. libretexts.orglibretexts.org For instance, the presence of nitro groups in 1-chloro-2,4-dinitrobenzene (B32670) dramatically increases its reactivity towards nucleophiles compared to chlorobenzene. libretexts.org While the phenylsulfinyl group is not as strongly activating as a nitro group, it still facilitates these reactions under appropriate conditions.

| Reaction Type | Reagents | Solvent |

| Nucleophilic Substitution | Sodium amide, Potassium thiolate | Polar aprotic solvents |

Electrophilic Aromatic Substitution Pathways

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. byjus.com The substituents already present on the ring dictate the rate and position of the incoming electrophile. libretexts.orgmasterorganicchemistry.com Electron-donating groups activate the ring and direct the substitution to the ortho and para positions, while electron-withdrawing groups deactivate the ring and generally direct to the meta position. libretexts.org

The phenylsulfinyl group is considered a deactivating group, meaning it slows down the rate of electrophilic aromatic substitution compared to benzene. libretexts.org However, due to the presence of lone pairs on the sulfur atom, it can stabilize the arenium ion intermediate formed during ortho and para attack through resonance. Therefore, the phenylsulfinyl group is an ortho, para-director, despite being a deactivator. The chlorine atom is also a deactivating, ortho, para-directing group. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com The mechanism for these reactions typically involves three steps: generation of the electrophile, attack by the aromatic ring to form a resonance-stabilized carbocation (arenium ion), and subsequent loss of a proton to restore aromaticity. byjus.com

Transformations Involving the Sulfinyl Functional Group

The sulfinyl group in this compound is a versatile functional group that can undergo various transformations, including oxidation, reduction, and rearrangement.

Selective Oxidation to Sulfones: Strategies and Control

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis. jchemrev.com A variety of oxidizing agents can be employed for the selective oxidation of the sulfinyl group in this compound to the corresponding sulfone, 1-Chloro-4-(phenylsulfonyl)benzene.

Common oxidants for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org For example, various aromatic and aliphatic sulfides can be selectively oxidized to sulfoxides and sulfones using 30% H₂O₂ with a recyclable silica-based tungstate (B81510) catalyst at room temperature. organic-chemistry.org The use of specific catalysts can provide control over the oxidation state, allowing for the selective formation of either the sulfoxide or the sulfone. jchemrev.comorganic-chemistry.org For instance, tantalum carbide catalyzes the oxidation of sulfides to sulfoxides, while niobium carbide is effective for the synthesis of sulfones. organic-chemistry.org Biocatalytic methods, using microorganisms like Aspergillus ochraceus and Penicillium funiculosum, have also been shown to effectively oxidize sulfides to sulfones. orientjchem.org

| Oxidizing Agent/Catalyst | Product |

| 30% H₂O₂ / Tantalum carbide | Sulfoxide |

| 30% H₂O₂ / Niobium carbide | Sulfone |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfone |

| Aspergillus ochraceus | Sulfone |

| Penicillium funiculosum | Sulfone |

Reduction Methodologies of the Sulfinyl Group

The reduction of the sulfinyl group can lead to the corresponding sulfide. This transformation is less common than oxidation but can be achieved using specific reducing agents. While detailed methodologies for the direct reduction of this compound are not extensively documented in the provided search results, general methods for sulfoxide reduction can be considered. Reagents like trifluoroacetic anhydride (B1165640) in the presence of sodium iodide or other reducing systems are known to reduce sulfoxides to sulfides.

Rearrangement Reactions of the Phenylsulfinyl System

Phenylsulfinyl compounds can participate in rearrangement reactions, although specific examples involving this compound were not prominent in the search results. A notable intramolecular rearrangement of N-phenylhydroxylamines to 4-aminophenols, known as the Bamberger rearrangement, involves a nucleophilic attack by water. wikipedia.org Another relevant intramolecular reaction is the Smiles rearrangement. wikipedia.org While not directly involving this compound, these reactions highlight the potential for rearrangement in related aromatic systems.

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Cross-Coupling Reactions Involving the Halogen Moiety

The chlorine atom of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in organic synthesis for constructing complex molecular architectures. Notable examples include the Suzuki, Heck, and Sonogashira couplings.

The Suzuki-Miyaura coupling offers a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orguwindsor.ca For instance, the cross-coupling of 4-bromochlorobenzene with phenylboronic acid demonstrates the selective reactivity of different halogens under specific conditions. chemspider.com While the C-Cl bond is generally less reactive than C-Br or C-I bonds, the use of specialized ligands and conditions can facilitate the coupling of aryl chlorides. uwindsor.cachemrxiv.org The catalytic cycle for the Suzuki coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Heck reaction , another cornerstone of palladium catalysis, involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically proceeds with trans selectivity. organic-chemistry.org The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product. nih.gov The efficiency and selectivity of the Heck reaction can be influenced by the solvent, with σ-donating solvents like DMA being crucial for high selectivity in certain cases. nih.gov

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a reaction of significant importance for synthesizing conjugated enynes and arylalkynes. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the palladium-catalyzed activation of the aryl halide and a copper-catalyzed formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. libretexts.org Copper-free Sonogashira protocols have also been developed. nih.govnih.gov

Table 1: Cross-Coupling Reactions Involving the Halogen Moiety of Aryl Halides

| Reaction | Coupling Partner | Catalyst System | Key Mechanistic Steps | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid) | Pd catalyst, Base | Oxidative addition, Transmetalation, Reductive elimination libretexts.org | Biaryls, Conjugated systems libretexts.org |

| Heck Reaction | Alkene | Pd catalyst, Base | Oxidative addition, Migratory insertion, β-Hydride elimination nih.gov | Substituted alkenes wikipedia.org |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Oxidative addition, Transmetalation (via copper acetylide) libretexts.org | Arylalkynes, Conjugated enynes libretexts.org |

Addition Reactions and Cycloadditions

Beyond cross-coupling, the phenylsulfinyl group and the aromatic ring of this compound can participate in addition and cycloaddition reactions.

Arenesulfenyl chlorides, such as 4-chlorobenzenesulfenyl chloride, are known to undergo addition reactions with alkenes. researchgate.net These reactions typically follow second-order kinetics and proceed via a bridged thiiranium ion intermediate, leading to anti-stereospecific addition products. researchgate.netresearchgate.net

The benzene ring itself can undergo cycloaddition reactions, particularly when initiated by sunlight. ias.ac.in These photocycloadditions can occur in an ortho (1,2) or meta (1,3) fashion with alkenes, providing access to complex polycyclic structures. ias.ac.in The presence of both electron-donating and electron-accepting substituents on the benzene ring can facilitate these reactions by red-shifting the arene's absorption spectrum. ias.ac.in

Detailed Mechanistic Investigations and Kinetic Studies

Radical Pathways in this compound Reactivity

Recent studies have highlighted the potential for sulfonyl radical intermediates to be generated from sulfonamides, a related class of compounds, through photocatalytic methods. acs.org This suggests that under specific conditions, such as exposure to visible light in the presence of a suitable photocatalyst, the sulfinyl group in this compound or its derivatives could potentially engage in radical pathways. The deoxygenation of sulfoxides to sulfides can be achieved photocatalytically, proceeding through a phosphine radical cation intermediate. acs.org This indicates the accessibility of radical mechanisms at the sulfur center.

Elucidation of Catalytic Cycles

The catalytic cycles of palladium-catalyzed cross-coupling reactions are central to understanding their mechanisms. The generally accepted cycle for reactions like the Heck and Suzuki couplings involves a Pd(0)/Pd(II) couple. uwindsor.cawikipedia.org The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. libretexts.orgqub.ac.uk This is often the rate-determining step. libretexts.org For the Heck reaction, this is followed by migratory insertion of the alkene and β-hydride elimination. nih.govpitt.edu In the Suzuki reaction, the subsequent step is transmetalation with the organoboron species, followed by reductive elimination. libretexts.orgresearchgate.net

Kinetic studies, such as variable time normalization analysis, have been employed to probe these mechanisms in detail. For example, in certain palladium-catalyzed carbene insertion reactions, a zero-order dependence on the halide and base, and a first-order dependence on the diazo substrate and palladium, were observed. qub.ac.uk This suggests that carbene formation is the rate-determining step in that specific system. qub.ac.uk

Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling Catalytic Cycles

| Step | Description | Associated Reactions | Reference |

|---|---|---|---|

| Oxidative Addition | Addition of the aryl halide to the Pd(0) center, forming a Pd(II) species. | Heck, Suzuki, Sonogashira | libretexts.orgqub.ac.uk |

| Transmetalation | Transfer of the organic group from the organometallic reagent (e.g., organoboron) to the Pd(II) center. | Suzuki, Sonogashira | libretexts.orgresearchgate.net |

| Migratory Insertion | Insertion of an alkene into the Pd-C bond. | Heck | nih.gov |

| β-Hydride Elimination | Elimination of a hydrogen atom from the β-position to the palladium, forming an alkene and a palladium-hydride species. | Heck | pitt.edu |

| Reductive Elimination | Elimination of the coupled product from the Pd(II) center, regenerating the Pd(0) catalyst. | Suzuki, Sonogashira | libretexts.orglibretexts.org |

pH-Dependent Reaction Mechanisms in Related Systems

The pH of the reaction medium can significantly influence the reaction mechanisms, particularly in systems where acidic or basic conditions can alter the nature of the reactants or catalysts. For instance, in the Suzuki-Miyaura coupling, a base is essential for the transmetalation step. researchgate.net In the synthesis of 2-(4-chlorophenyl)-4-methyl-1-phenylnaphthalene from 1-chloro-4-(phenylethynyl)benzene, specific reaction conditions are crucial. lookchem.com Furthermore, the preparation of 4-chlorophenyl-sulfonyl compounds can be sensitive to pH, with specific pH ranges required for optimal reaction outcomes. google.com While direct studies on the pH-dependence of this compound are not prevalent, the behavior of related aryl sulfoxide and sulfone systems suggests that pH can play a critical role in controlling reaction pathways and product distributions. For example, the biodegradability of certain nanofibrous membranes was studied in PBS buffer solutions with a pH of 5-6. acs.org

Strategic Applications of 1 Chloro 4 Phenylsulfinyl Benzene in Complex Chemical Synthesis

Utility as a Key Intermediate in Organic Transformations

The strategic placement of the chloro and phenylsulfinyl groups on the benzene (B151609) ring makes 1-Chloro-4-(phenylsulfinyl)benzene a pivotal precursor in numerous organic reactions. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, while the sulfinyl group can be modified or can influence the reactivity of the aromatic ring, guiding the synthesis towards desired products.

Building Blocks for Advanced Pharmaceutical Scaffolds

In the realm of medicinal chemistry, this compound and its derivatives are instrumental in constructing the core structures of advanced pharmaceutical compounds. The development of novel therapeutics often relies on the creation of complex molecular architectures, and this compound provides a foundational scaffold for further elaboration.

For instance, derivatives of benzene-1,4-disulfonamide (B103779) have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for cancers dependent on aerobic metabolism. nih.gov A research campaign focused on optimizing these structures led to the design of highly potent and metabolically stable derivatives that significantly inhibit tumor growth. nih.gov The synthesis of these complex molecules often involves intermediates that share structural motifs with this compound, highlighting the importance of this class of compounds in drug discovery.

| Precursor | Therapeutic Target | Resulting Compound Class | Reference |

| Benzene-1,4-disulfonamide derivatives | Oxidative Phosphorylation (OXPHOS) in cancer cells | Potent and metabolically stable OXPHOS inhibitors | nih.gov |

Precursors for Agrochemical Molecules

The synthesis of modern agrochemicals, including herbicides and pesticides, often requires specialized chemical intermediates. 4-Chlorobenzotrichloride, a related chlorinated aromatic compound, is a valuable intermediate in the commercial production of herbicides. google.com While not a direct application of this compound, the synthetic routes to such agrochemicals often involve the chlorination of toluene (B28343) derivatives, a process that underscores the importance of chlorinated benzene intermediates in this sector. google.com The structural elements of this compound make it a potential precursor for analogous agrochemical molecules where the sulfinyl group could be functionalized to impart specific biological activities.

Synthesis of Functional Dyes and Pigments

Azo dyes, which are organic compounds characterized by the R-N=N-R' functional group, represent a large and versatile class of synthetic colorants. plantarchives.org The synthesis of these dyes often involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. plantarchives.org Chlorinated aromatic compounds can be utilized as precursors in the synthesis of azo dyes. For example, new azo dyes have been synthesized from 4,4'-(2,2,2-trichloroethane-1,1-diyl)-bis(chlorobenzene). plantarchives.org The presence of the chloro group in this compound allows for its potential incorporation into dye structures, where the sulfinyl group could modulate the chromophoric properties and influence the final color and fastness of the dye.

Role in Advanced Materials Science and Polymer Chemistry

The unique electronic and structural properties of this compound and related compounds also lend themselves to applications in materials science, particularly in the development of high-performance polymers.

Incorporation into High-Performance Polymeric Materials

The introduction of specific functional groups into polymer backbones can significantly enhance their properties. For example, the incorporation of chlorinated aromatic compounds can improve thermal stability and mechanical strength. While the direct use of this compound in this context is not extensively documented in the provided search results, the principles of polymer modification suggest its potential utility. The chloro and phenylsulfinyl groups could be leveraged to create polymers with tailored characteristics, such as increased resistance to heat and chemical degradation.

Employment as a Model System for Substituent Effects on Aromatic Reactivity

In the field of physical organic chemistry, the study of how substituents on an aromatic ring influence the rate and regioselectivity of chemical reactions is fundamental to understanding and predicting chemical behavior. numberanalytics.comlumenlearning.com Model systems are crucial in these studies, providing a consistent framework to isolate and analyze the electronic and steric effects of different functional groups. This compound serves as an exemplary model system for dissecting the nuanced interplay of substituent effects on aromatic reactivity.

The utility of this compound lies in the distinct electronic properties of its two substituents: the chloro group and the phenylsulfinyl group. Substituents can be broadly categorized based on their influence on the rate of electrophilic aromatic substitution compared to benzene itself. libretexts.org

Activating groups donate electron density to the ring, increasing its nucleophilicity and accelerating the reaction. minia.edu.eglibretexts.org

Deactivating groups withdraw electron density, making the ring less nucleophilic and slowing the reaction. minia.edu.eglibretexts.org

These effects are primarily governed by two mechanisms:

Inductive Effect: The polarization of the sigma (σ) bond between a substituent and the ring due to differences in electronegativity. libretexts.org

Resonance Effect: The delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.org

The chloro substituent is a classic example of competing effects. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it. libretexts.org However, it is also a deactivating group. minia.edu.eg This is because its strong electron-withdrawing inductive effect outweighs its weaker electron-donating resonance effect. libretexts.org

The phenylsulfinyl group (-SOPh) is generally characterized as an electron-withdrawing and deactivating group. numberanalytics.comresearchgate.net Its influence stems from the polar nature of the S=O bond and the inductive properties of the sulfinyl sulfur atom. Studies comparing diphenyl sulfide (B99878), sulfoxide (B87167), and sulfone show a clear trend in reactivity, with the effect of the sulfur-containing bridge increasing in the order S < SO < SO2. researchgate.net This indicates that the sulfinyl group is more deactivating than a sulfide group but less so than a sulfonyl group.

The presence of both a deactivating ortho, para-director (chloro) and a second deactivating group (phenylsulfinyl) on the same benzene ring allows for detailed investigation into their combined influence on aromatic reactivity, particularly in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) reactions.

Detailed Research Findings

Research into the reactivity of phenyl sulfoxides provides significant insight into the behavior of this compound. For instance, studies on the molecular chlorination of methyl phenyl sulfoxide in nitromethane (B149229) revealed that the sulfinyl group can behave as an electron-activating group. rsc.org This unexpected outcome is interpreted as a result of the polarization of the sulfoxide group in the transition state, induced by the incoming electrophile. rsc.org

Conversely, during protodesilylation reactions in highly acidic media (H₂SO₄–AcOH mixtures), the sulfinyl group exhibits a strong deactivating effect. This is likely due to hydrogen bonding between the sulfinyl oxygen and the acidic solvent, which enhances its electron-withdrawing nature. rsc.org

The Hammett equation provides a quantitative measure of the electronic effect of a substituent through its substituent constant (σ). wikipedia.org A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The reaction constant (ρ) describes the sensitivity of a particular reaction to these substituent effects. wikipedia.org

| Substituent | σmeta | σpara | Reference |

|---|---|---|---|

| -Cl | 0.37 | 0.23 | pitt.edu |

| -SOPh | 0.52 | 0.48 |

Note: Hammett constants for the -SOPh group can vary slightly depending on the reaction conditions and solvent.

The data in the table quantifies the electron-withdrawing nature of both substituents. By studying the reaction kinetics and product distributions for this compound, chemists can gain a deeper understanding of how these combined deactivating effects govern the outcomes of aromatic substitution reactions. For example, in an electrophilic substitution reaction, the directing effects of the two groups would be analyzed. The ortho, para-directing chloro group would direct an incoming electrophile to the positions ortho to it (and meta to the sulfinyl group), while the meta-directing sulfinyl group would direct to the same positions. This reinforcement makes the molecule a predictable substrate for studying reaction mechanisms.

| Substituent | Effect on Reactivity | Directing Influence | Primary Mechanism |

|---|---|---|---|

| -Cl (Chloro) | Deactivating | Ortho, Para | Inductive withdrawal > Resonance donation |

| -SOPh (Phenylsulfinyl) | Deactivating | Meta | Inductive withdrawal / Polarization |

This dual-substituent system provides a powerful platform for investigating the fundamental principles that govern chemical reactivity in complex aromatic compounds.

Computational and Theoretical Investigations of 1 Chloro 4 Phenylsulfinyl Benzene

Electronic Structure and Molecular Reactivity Predictions

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 1-chloro-4-(phenylsulfinyl)benzene, computational methods can elucidate the distribution of electrons and predict sites susceptible to chemical attack.

Density Functional Theory (DFT) Studies of Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For a molecule like this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be utilized to determine key electronic parameters.

Key Electronic Properties Investigated by DFT:

| Property | Description | Predicted Significance for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | The HOMO is expected to be localized on the phenylsulfinyl group, particularly the sulfur atom and the adjacent phenyl ring, while the LUMO is likely distributed over the chlorophenyl ring. The energy gap would provide insights into its susceptibility to electrophilic and nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | For this compound, the oxygen atom of the sulfinyl group and the chlorine atom would exhibit negative potential (red/yellow), indicating sites prone to electrophilic attack. The hydrogen atoms of the phenyl rings would show positive potential (blue), representing potential sites for nucleophilic interaction. |

| Natural Bond Orbital (NBO) Analysis | NBO analysis provides information about charge transfer and hyperconjugative interactions within the molecule, contributing to its stability. | This analysis would reveal the nature of the bonding between the sulfur and oxygen atoms, as well as the interactions between the sulfinyl group and the two aromatic rings. |

Comprehensive theoretical studies on similar structures, such as benzene (B151609) sulfonamide derivatives, have been conducted using methods like the B3PW91/6-31g(d,p) basis set to gain deeper insights into molecular structure and bonding interactions nih.gov. Such computational approaches allow for a detailed analysis of electronic properties and the forces governing molecular stability and reactivity mkjc.in.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its conformation, significantly influences its physical and chemical properties. For flexible molecules like this compound, which has rotational freedom around the C-S bonds, computational methods are essential for identifying the most stable conformations.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2), provide highly accurate results by solving the Schrödinger equation without empirical parameters. An ab initio study on dimethyl sulfoxide (B87167) using a minimum 3G basis set found that the methyl groups were perfectly staggered with respect to the S=O bond, with a calculated rotational barrier of 1.5 kcal/mole.

Semi-Empirical Methods: Methods like AM1 and PM3 are computationally less expensive and can be used for larger molecules. While less accurate than ab initio or DFT methods, they are useful for initial conformational searches.

For alkyl sulfoxides, it has been found that only one or two stable conformers typically exist umich.edu. Studies on substituted diphenyl sulfoxides have also utilized computational approaches like AMBER calculations to understand enantioselective binding to biological targets, which is dependent on the molecule's conformation nih.gov.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transient species like transition states and the calculation of energy barriers.

Transition State Characterization and Activation Energy Calculations

Transition state theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by examining the activated complex at the saddle point of a potential energy surface wikipedia.orgbritannica.com. For reactions involving this compound, computational methods can be used to:

Locate Transition States: Algorithms can identify the geometry of the transition state connecting reactants and products.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

Theoretical computations have been successfully used to investigate the reaction mechanism of sulfoxide reduction by thiols, a process relevant to the chemistry of the sulfinyl group nih.gov. These studies, often carried out at high levels of theory such as MP2/6-311+G(3d2f,2df,2p)//B3LYP/6-311G(d,p), can identify intermediates and determine the rate-limiting steps of a reaction nih.gov.

Solvent Effects on Reaction Dynamics and Energetics

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for these effects in several ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. The SMD model, for instance, can be used to screen a large number of solvents to find the optimal one for a given reaction researchgate.net.

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation, typically in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. This method is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding miami.edu.

The choice of solvent can significantly influence reaction energetics. For example, in the reduction of sulfoxides, the solvent effect in DMSO has been incorporated using a discrete-continuum model to provide a more accurate mechanistic framework nih.gov.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For a class of compounds like substituted diphenyl sulfoxides, a QSRR model could be developed to predict their reactivity in a specific reaction based on calculated molecular descriptors.

Typical Descriptors Used in QSRR Models:

| Descriptor Type | Examples |

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment |

| Steric | Molecular volume, Surface area, Ovality |

| Topological | Connectivity indices, Wiener index |

While no specific QSRR studies on the reactivity of this compound have been identified, QSAR (Quantitative Structure-Activity Relationship) studies on related sulfur-containing compounds for biological activities like antifungal properties have been successfully conducted. These studies often employ DFT-optimized structures and various molecular descriptors to build predictive models ufv.br. For instance, a 3D-QSAR analysis of longifolene-derived diphenyl ether carboxylic acid compounds against various plant pathogens established a credible model with good predictive ability nih.gov.

Analysis of Substituent Effects on Reactivity

The reactivity of the benzene ring in this compound is fundamentally governed by the electronic properties of its two substituents: the chloro group (-Cl) and the phenylsulfinyl group (-SOPh). Both groups are generally considered to be deactivating towards electrophilic aromatic substitution, meaning they make the ring less reactive than unsubstituted benzene. Their influence can be quantitatively assessed using parameters like Hammett constants and qualitatively understood through the interplay of inductive and resonance effects.

The combined influence of these substituents makes the aromatic ring of this compound significantly electron-deficient compared to benzene. This deactivation has implications for various reaction types. For electrophilic aromatic substitution, harsh reaction conditions would likely be required. Conversely, the electron-poor nature of the ring could render it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bearing the chloro group. Recent computational studies have shown that many SNAr reactions, traditionally thought to be stepwise, may proceed through concerted mechanisms. nih.gov Theoretical investigation of SNAr on this substrate could reveal the operative mechanism and barrier heights.

The Hammett equation provides a quantitative framework for evaluating substituent effects on reaction rates and equilibria. wikipedia.orgviu.ca The substituent constant, sigma (σ), measures the electronic effect of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values. cambridge.orgdalalinstitute.com

| Substituent | Hammett Constant (σmeta) | Hammett Constant (σpara) |

|---|---|---|

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -NO2 | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -SO2CH3 | 0.64 | 0.72 |

Data sourced from publicly available chemical data compilations. viu.ca

Prediction of Novel Reaction Pathways

Computational chemistry is not only descriptive but also predictive, allowing for the in-silico discovery of new reactions. For this compound, its structural motifs—a diaryl sulfoxide—suggests potential for unique reactivity beyond simple aromatic substitutions.

One such novel pathway, investigated through DFT calculations, involves the reaction of diaryl sulfoxides with benzynes, which are highly reactive intermediates. nih.gov This research predicts a sulfurane-mediated process where the sulfoxide traps the benzyne, leading to complex polycyclic aromatic products. nih.gov

The proposed mechanism involves the diaryl sulfoxide mediating a dimerization of benzynes to form dibenzofurans. The key steps, supported by DFT analysis, are:

Initial Trapping : The sulfoxide oxygen attacks one benzyne molecule, which is then attacked by the sulfur atom of a second sulfoxide-benzyne adduct.

Formation of a σ-Sulfurane Intermediate : A crucial, tetra-carbon-ligated S(IV) intermediate, known as a σ-sulfurane, is formed.

Reductive Elimination : This hypervalent sulfur intermediate undergoes reductive elimination. Computational models have analyzed two competing pathways for this elimination:

Pathway A : Elimination of a diaryl sulfide (B99878) molecule to form a dibenzofuran core.

Pathway B : Elimination of a biaryl molecule to form a sulfur-containing phenoxathiine ring system.

DFT calculations showed that the reductive elimination to afford the dibenzofuran product (Pathway A) is significantly more favorable energetically than the pathway leading to the phenoxathiine (Pathway B). nih.gov This computational prediction suggests a novel synthetic route to complex helical molecules, where this compound could serve as a key reactant. nih.gov The chloro-substituent on one of the phenyl rings would be incorporated into the final helicene product, offering a handle for further functionalization.

| Reaction Pathway | Key Intermediate | Predicted Products | Computational Finding |

|---|---|---|---|

| Pathway A (Dibenzofuran formation) | σ-Sulfurane [S(IV)C4] | Dibenzofuran derivative + Diaryl sulfide | Energetically favored |

| Pathway B (Phenoxathiine formation) | σ-Sulfurane [S(IV)C4] | Phenoxathiine derivative + Biaryl | Energetically disfavored |

This table summarizes the computationally predicted outcomes from the reaction of a diaryl sulfoxide with a benzyne intermediate as described in theoretical studies. nih.gov

Other potential reaction pathways for this compound that could be explored computationally include oxidation of the sulfoxide to the corresponding sulfone, 1-chloro-4-(phenylsulfonyl)benzene, or various metal-catalyzed cross-coupling reactions at the C-Cl bond. Theoretical studies could predict reaction barriers, identify optimal catalytic systems, and provide mechanistic insights into these transformations.

Advanced Spectroscopic and Analytical Methodologies for Research on 1 Chloro 4 Phenylsulfinyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Chloro-4-(phenylsulfinyl)benzene in solution. Both ¹H and ¹³C NMR provide detailed information about the molecule's atomic connectivity and chemical environment.

Structural Assignment: The chemical shifts observed in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of the protons and carbon atoms, respectively. For this compound, the aromatic protons and carbons of the two distinct phenyl rings (one bearing a chlorine atom and the other unsubstituted) exhibit characteristic signals. The integration of proton signals confirms the number of protons in a given environment, while the coupling patterns provide information about adjacent protons.

A study reporting the synthesis of this compound provides its ¹H and ¹³C NMR data in deuterated chloroform (CDCl₃). The ¹H NMR spectrum, recorded at 400 MHz, shows multiplets in the aromatic region, specifically between δ 7.64 - 7.61 ppm, δ 7.58 - 7.56 ppm, and δ 7.49 - 7.41 ppm. The ¹³C NMR spectrum, recorded at 100 MHz, displays characteristic peaks for the aromatic carbons at δ 145.1, 144.1, 137.2, 131.3, 129.6, 129.4, 126.0, and 124.6 ppm.

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H | 7.64 - 7.41 (m) |

| ¹³C | 145.1, 144.1, 137.2, 131.3, 129.6, 129.4, 126.0, 124.6 |

Reaction Monitoring: NMR spectroscopy is also a powerful tool for real-time monitoring of the synthesis of this compound, typically formed via the oxidation of the corresponding sulfide (B99878), 1-chloro-4-(phenylthio)benzene. By acquiring NMR spectra at various time points during the reaction, it is possible to track the disappearance of the sulfide reactant and the appearance of the sulfoxide (B87167) product. For instance, in the oxidation of thioanisole to methyl phenyl sulfoxide, a related reaction, ¹H NMR spectroscopy can be used to monitor the decrease in the intensity of the thioanisole signals and the concurrent increase in the signals corresponding to the methyl phenyl sulfoxide product. This allows for the determination of reaction kinetics, conversion rates, and the detection of any potential intermediates or byproducts, such as the corresponding sulfone.

Mass Spectrometry Techniques in Mechanistic Elucidation and Product Identification

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common ionization method that provides a reproducible fragmentation pattern, which can serve as a molecular fingerprint.

Product Identification: The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

Mechanistic Elucidation: The fragmentation of diaryl sulfoxides under EI conditions can provide valuable information for mechanistic studies. A common fragmentation pathway involves the rearrangement of the molecular ion followed by the elimination of a neutral molecule, such as sulfur monoxide (SO). The resulting fragment ions can help to piece together the structure of the original molecule and understand the reaction pathways. For example, the fragmentation of aromatic sulfonamides, which also contain a sulfur-oxygen bond, has been shown to involve the elimination of SO₂. While not identical, this suggests that the cleavage of the carbon-sulfur and sulfur-oxygen bonds is a key process in the fragmentation of such compounds. The analysis of these fragments can help to confirm the identity of products in a reaction mixture and provide evidence for proposed reaction mechanisms.

| Process | Description | Significance |

|---|---|---|

| Molecular Ion Formation | Detection of the intact molecule with a positive charge. | Confirms the molecular weight of the compound. |

| Loss of SO | Elimination of a neutral sulfur monoxide molecule. | Characteristic fragmentation for sulfoxides, aids in structural confirmation. |

| Cleavage of Aryl Groups | Fragmentation of the C-S bonds leading to aryl cations. | Provides information about the substituent groups on the aromatic rings. |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties. For this compound, these techniques are particularly useful for identifying the characteristic sulfoxide group.

Functional Group Analysis: The most prominent vibrational feature for a sulfoxide is the S=O stretching mode. This vibration typically gives rise to a strong absorption band in the IR spectrum and a corresponding signal in the Raman spectrum in the frequency range of 950-1150 cm⁻¹ researchgate.netnih.gov. The exact position of this band is sensitive to the electronic and steric effects of the substituents on the sulfur atom. In addition to the S=O stretch, the IR and Raman spectra of this compound would exhibit characteristic bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic rings around 1400-1600 cm⁻¹, and the C-Cl stretching vibration at lower frequencies.

Conformational Analysis: The S=O stretching frequency can also be sensitive to the conformation of the molecule. Different spatial arrangements of the phenyl rings relative to the sulfoxide group can lead to slight shifts in the vibrational frequency. In some cases, distinct conformers may give rise to multiple, resolved S=O stretching bands, providing insight into the conformational landscape of the molecule in different physical states or solvent environments.

| Functional Group/Vibration | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| S=O Stretch | 950 - 1150 | IR (strong), Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

X-ray Crystallography for Solid-State Molecular Architecture Determination

In the crystal structure of 4,4'-dichlorodiphenyl sulfone, the molecule adopts a specific conformation defined by the bond lengths, bond angles, and dihedral angles. The geometry around the sulfur atom is approximately tetrahedral. The two phenyl rings are not coplanar, and the dihedral angle between their planes is a key structural parameter. For 4,4'-dichlorodiphenyl sulfone, the dihedral angle between the planes of the aromatic rings is reported to be 79° 27' iucr.org. This deviation from planarity is a common feature in diaryl sulfones and sulfoxides due to steric interactions. It is expected that this compound would adopt a similar non-planar conformation in the solid state, with a pyramidal geometry at the sulfur atom.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | I2/a |

| S-C Bond Length | 1.765 Å |

| S-O Bond Length | 1.432 Å |

| C-S-C Bond Angle | 104° 48' |

| O-S-O Bond Angle | 120° 24' |

| Dihedral Angle between Aromatic Rings | 79° 27' |

Data from the crystal structure of 4,4'-dichlorodiphenyl sulfone, a related sulfone compound iucr.org.

Chromatographic and Separation Techniques in Synthesis Optimization

Chromatographic techniques are essential for the purification, separation, and analysis of this compound, playing a crucial role in the optimization of its synthesis.

Synthesis Monitoring and Purification: Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of the oxidation of 1-chloro-4-(phenylthio)benzene to the desired sulfoxide. By spotting the reaction mixture on a TLC plate alongside the starting material and product standards, the extent of the reaction can be qualitatively assessed. For the purification of this compound on a preparative scale, flash column chromatography is commonly employed. A reported method utilizes a mixture of petroleum ether and ethyl acetate (2:1) as the eluent with 200-300 mesh silica gel as the stationary phase.

Quantitative Analysis and Optimization: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the quantitative analysis of the reaction mixture. HPLC, often with UV detection, can be used to determine the yield and purity of the sulfoxide product and to quantify any remaining starting material or the formation of the sulfone byproduct. GC, particularly when coupled with a mass spectrometer (GC-MS), allows for the separation and identification of volatile components in the reaction mixture. The progress of the synthesis of this compound has been monitored by TLC or GC-MS nih.gov. By systematically varying reaction parameters such as temperature, reaction time, and oxidant concentration, and analyzing the outcomes using these chromatographic methods, the synthesis can be optimized to maximize the yield and selectivity for this compound.

| Technique | Application | Reported Conditions/Utility |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Qualitative assessment of reaction progress. |

| Flash Column Chromatography | Purification | Silica gel (200-300 mesh), eluent: petroleum ether/ethyl acetate (2:1). |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity determination | Optimization of reaction conditions for yield and selectivity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Reaction monitoring, product identification | Separation and identification of volatile components in the reaction mixture. |

Future Research Trajectories and Interdisciplinary Outlooks for 1 Chloro 4 Phenylsulfinyl Benzene

Innovations in Asymmetric Synthesis of Chiral Sulfoxides

Chiral sulfoxides are of paramount importance in the chemical industry, serving as crucial intermediates in the development of new drugs, synthetic reagents, and functional materials. rsc.org The synthesis of enantiomerically pure sulfoxides like 1-Chloro-4-(phenylsulfinyl)benzene is a key area of ongoing research. Future innovations are expected to focus on several promising methodologies:

Catalytic Asymmetric Sulfoxidation: This remains a primary route for producing chiral sulfoxides. rsc.org Research is geared towards developing more efficient and selective catalysts, including those based on transition metals and organocatalysts. researchgate.netacs.org The use of environmentally benign oxidants, such as hydrogen peroxide or even molecular oxygen, is a significant goal. organic-chemistry.org

Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the isolation of the other. rsc.org Future work will likely involve the discovery of new enzymes and chemical catalysts that can perform kinetic resolution with higher efficiency and selectivity.

Nucleophilic Displacement at Sulfur: This method offers a powerful way to create chiral sulfoxides by desymmetrizing achiral precursors. rsc.org Innovations in this area may involve the design of novel chiral nucleophiles or electrophiles to control the stereochemical outcome of the reaction.

A critical challenge in the synthesis of chiral sulfoxides is the accurate determination of the enantiomeric excess due to the phenomenon of self-disproportionation of enantiomers (SDE). rsc.org Future research must address this issue to ensure the reliability of newly developed synthetic methods.

Design of Novel Catalytic Systems for Targeted Transformations

The development of new catalytic systems is crucial for unlocking the full synthetic potential of this compound and related sulfoxides. Future research in this area will likely concentrate on:

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts have shown great promise in the arylation of sulfenate anions, providing a route to chiral diaryl sulfoxides. organic-chemistry.org Future efforts will aim to expand the substrate scope and improve the enantioselectivity of these reactions.

Rhodium-Catalyzed C-H Activation: Recent studies have explored the use of rhodium catalysts for C-H activation, with sulfoxonium ylides serving as carbene precursors. nih.gov This approach could enable the direct functionalization of the aromatic rings in this compound, opening up new avenues for creating complex molecules.

Metal-Free Catalysis: The development of metal-free catalytic systems is a growing area of interest due to their lower cost and reduced environmental impact. organic-chemistry.org Organocatalysts and quinoid-based catalysts are being investigated for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org

The design of these novel catalytic systems will require a combination of experimental screening and computational modeling to understand reaction mechanisms and predict catalyst performance.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages, including improved safety, scalability, and process control. vapourtec.commdpi.com The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant future direction.

Key areas of development include:

Continuous Flow Synthesis: Designing and optimizing continuous flow reactors for the synthesis of sulfoxides will be a major focus. researchgate.netnih.gov This will involve the use of microreactors and other advanced flow devices to precisely control reaction parameters such as temperature, pressure, and reaction time. nih.gov

Automated Reaction Optimization: The combination of flow chemistry with automated systems and machine learning algorithms can accelerate the discovery and optimization of new synthetic routes. vapourtec.com

Multi-step Synthesis: Flow chemistry is particularly well-suited for multi-step syntheses, allowing for the seamless integration of several reaction steps without the need for intermediate purification. vapourtec.comnih.gov

The adoption of flow chemistry for the production of sulfoxides has the potential to make their synthesis more efficient, sustainable, and cost-effective.

Exploration of Photo- and Electrocatalytic Applications

Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods by utilizing light or electricity to drive chemical reactions. acs.orgnih.gov The application of these techniques to the synthesis and transformation of this compound is a promising area for future research.

Photocatalytic Oxidation and Deoxygenation: Visible-light photoredox catalysis has been successfully employed for the selective oxidation of sulfides to sulfoxides and the deoxygenation of sulfoxides back to sulfides. acs.orgmdpi.comnih.gov Future research will focus on developing more efficient and robust photocatalysts, including those based on earth-abundant metals and organic dyes. nih.govnih.gov

Electrocatalytic Synthesis: Electrocatalysis provides a means to perform oxidation and reduction reactions without the need for chemical oxidants or reductants. organic-chemistry.org The development of electrocatalytic methods for the synthesis of chiral sulfoxides is an emerging field with significant potential.

Concurrent Photo- and Biocatalysis: The combination of photocatalysis and biocatalysis in a single pot can lead to novel and highly efficient synthetic transformations. nih.gov For example, a concurrent system for the deracemization of sulfoxides has been demonstrated, combining a non-selective photocatalytic oxidation with an enantioselective biocatalytic reduction. nih.gov

These photo- and electrocatalytic methods offer the potential for cleaner and more sustainable chemical processes.

Synergistic Research at the Interface of Organic Chemistry and Materials Science

The unique properties of organosulfur compounds, including this compound, make them attractive building blocks for the creation of advanced materials. acs.orgbritannica.comnih.gov Synergistic research at the interface of organic chemistry and materials science is expected to lead to significant innovations.

Potential areas of collaboration include:

Organic Electronics: Organosulfur compounds are being explored for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The ability to tune the electronic properties of these materials through chemical synthesis is a key advantage.

Self-Assembled Monolayers (SAMs): Thiols and other sulfur-containing compounds can form highly ordered self-assembled monolayers on metal surfaces, which have applications in nanotechnology, sensing, and surface engineering. britannica.com

Functional Polymers: The incorporation of sulfoxide (B87167) moieties into polymer backbones can impart unique properties, such as thermal stability and specific binding capabilities. britannica.com

The development of new materials based on this compound and related compounds will require close collaboration between synthetic chemists, who can design and create new molecules, and materials scientists, who can characterize their properties and fabricate them into functional devices.

Q & A

Q. Basic Research Focus

- Storage : Under inert gas (N/Ar) at –20°C to prevent sulfoxide-to-sulfone oxidation.

- Handling : Use gloveboxes for air-sensitive reactions.

- Decontamination : Neutralize spills with 10% sodium bicarbonate .

Advanced Research Focus

The sulfinyl group’s redox activity may generate reactive oxygen species (ROS) under UV light. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |